[(3aR,4R,6aS)-4-[2-(2-heptyl-1,3-dioxolan-2-yl)ethyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate [(3aR,4R,6aS)-4-[2-(2-heptyl-1,3-dioxolan-2-yl)ethyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate
Brand Name: Vulcanchem
CAS No.: 120396-31-8
VCID: VC0029084
InChI: InChI=1S/C32H40O6/c1-2-3-4-5-9-17-32(35-19-20-36-32)18-16-26-27-21-30(33)37-29(27)22-28(26)38-31(34)25-14-12-24(13-15-25)23-10-7-6-8-11-23/h6-8,10-15,26-29H,2-5,9,16-22H2,1H3/t26-,27-,28?,29+/m1/s1
SMILES: CCCCCCCC1(OCCO1)CCC2C(CC3C2CC(=O)O3)OC(=O)C4=CC=C(C=C4)C5=CC=CC=C5
Molecular Formula: C₃₂H₄₀O₆
Molecular Weight: 520.66

[(3aR,4R,6aS)-4-[2-(2-heptyl-1,3-dioxolan-2-yl)ethyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate

CAS No.: 120396-31-8

Cat. No.: VC0029084

Molecular Formula: C₃₂H₄₀O₆

Molecular Weight: 520.66

* For research use only. Not for human or veterinary use.

[(3aR,4R,6aS)-4-[2-(2-heptyl-1,3-dioxolan-2-yl)ethyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate - 120396-31-8

Specification

CAS No. 120396-31-8
Molecular Formula C₃₂H₄₀O₆
Molecular Weight 520.66
IUPAC Name [(3aR,4R,6aS)-4-[2-(2-heptyl-1,3-dioxolan-2-yl)ethyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate
Standard InChI InChI=1S/C32H40O6/c1-2-3-4-5-9-17-32(35-19-20-36-32)18-16-26-27-21-30(33)37-29(27)22-28(26)38-31(34)25-14-12-24(13-15-25)23-10-7-6-8-11-23/h6-8,10-15,26-29H,2-5,9,16-22H2,1H3/t26-,27-,28?,29+/m1/s1
SMILES CCCCCCCC1(OCCO1)CCC2C(CC3C2CC(=O)O3)OC(=O)C4=CC=C(C=C4)C5=CC=CC=C5

Introduction

Structural Characteristics and Classification

The target compound consists of several key structural components that contribute to its chemical and potential biological properties:

Core Structure Analysis

The compound's foundation is built upon a hexahydrocyclopenta[b]furan ring system with specific stereochemistry at positions 3a, 4, and 6a. This bicyclic structure is commonly found in prostaglandin synthesis intermediates, particularly in molecules derived from Corey lactone . The core contains a lactone functionality (2-oxo group), which is characteristic of intermediates used in prostaglandin synthesis pathways .

Key Functional Groups

Several functional groups define this molecule's reactivity profile:

  • 4-Phenylbenzoate ester: This group serves as a protecting group for a secondary alcohol and provides a convenient UV-active handle for monitoring reactions and purifications

  • 1,3-Dioxolan moiety: This acetal functionality protects a ketone group and contains a heptyl substituent that contributes to the molecule's lipophilicity

  • Lactone group: The 2-oxo function in the cyclopenta[b]furan system is essential for further synthetic transformations

Stereochemical Features

The compound possesses multiple stereogenic centers that are critical for its function as a prostaglandin intermediate:

This specific stereochemical arrangement is essential for the biological activity of any prostaglandin derivatives synthesized from this intermediate .

Synthetic Pathways and Chemical Properties

Physical and Chemical Properties

While specific data for this exact compound is limited, its properties can be reasonably estimated based on similar structures:

PropertyEstimated ValueBasis
AppearanceOff-white to pale yellow solidSimilar to Corey lactone phenylbenzoate
SolubilitySoluble in dichloromethane, tetrahydrofuran, ethyl acetateCommon solvents for similar intermediates
StabilitySensitive to strong acids and basesDue to presence of ester and acetal groups
Molecular Weight~630-650 g/molCalculated from structure
RotationExpected to be optically active (negative rotation)Based on stereochemistry of Corey lactone derivatives

Reactivity Profile

The compound's reactivity is dominated by its functional groups:

  • The 4-phenylbenzoate ester is susceptible to basic hydrolysis or transesterification, providing access to the free hydroxyl group

  • The dioxolane moiety can be hydrolyzed under acidic conditions to reveal a ketone functionality

  • The lactone ring can undergo nucleophilic ring-opening reactions, which is crucial for prostaglandin synthesis

Applications in Prostaglandin Synthesis

Role as a Synthetic Intermediate

The compound serves as an advanced intermediate in the synthetic pathway toward prostaglandin derivatives, particularly those with pharmaceutical applications:

  • The stereochemistry at positions 3a, 4, and 6a provides the correct spatial arrangement required for prostaglandin biological activity

  • The 4-phenylbenzoate group acts as a protecting group that can be selectively removed later in the synthesis

  • The dioxolane-protected ketone functionality allows for targeted manipulations elsewhere in the molecule

Analytical Characterization

Spectroscopic Identification

The compound would display characteristic spectral features:

NMR Spectroscopy

Spectral FeatureExpected Chemical Shift (ppm)Assignment
¹H NMR7.15-8.03Aromatic protons of biphenyl group
¹H NMR5.0-5.3Proton at C-5 (adjacent to ester)
¹H NMR3.8-4.0Dioxolane ring protons
¹³C NMR170-180Lactone and ester carbonyl carbons
¹³C NMR125-145Aromatic carbons

These assignments are based on similar structures reported in the literature .

Infrared Spectroscopy

Key IR absorption bands would include:

  • 1750-1780 cm⁻¹: Lactone C=O stretch

  • 1700-1730 cm⁻¹: Ester C=O stretch

  • 1590-1600 cm⁻¹: Aromatic ring vibrations

  • 1090-1100 cm⁻¹: C-O-C stretching of dioxolane and furan rings

Similar patterns have been observed in related compounds .

Chromatographic Analysis

High-performance liquid chromatography (HPLC) would be suitable for purity determination of this compound, with expected characteristics:

  • Stationary phase: C18 reverse phase column

  • Mobile phase: Acetonitrile/water gradient

  • Detection: UV at 254 nm (due to the phenylbenzoate chromophore)

  • Expected purity standard: >98% for synthetic applications

Structure-Activity Relationships

Critical Structural Features

For compounds derived from this intermediate, certain structural elements have pronounced effects on biological activity:

  • The stereochemistry at the cyclopentane ring junctions is crucial for receptor recognition

  • The distance between the lactone carbonyl and the eventual carboxylic acid or ester group (derived from the dioxolane portion) affects binding affinity

  • The 4-phenylbenzoate group serves primarily as a synthetic handle rather than contributing to biological activity in final products

Comparison with Related Compounds

CompoundStructural DifferenceEffect on Properties
(-)-Corey lactone 4-phenylbenzoateLacks the heptyl-dioxolane side chainSimpler intermediate, used earlier in synthesis pathways
Latanoprost intermediateContains a different side chain configurationSpecifically designed for glaucoma treatment
15-Ethylenedioxy-prostanoic acid derivativesDifferent configuration at key positionsAltered biological activity profile

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